REACTION_SMILES
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[CH3:12][c:13]1[cH:14][cH:15][c:16]([C:17](=[O:18])[Cl:19])[cH:20][cH:21]1.[Cl:1][c:2]1[c:3]([C:4](=[O:5])[NH:6][NH2:7])[cH:8][cH:9][cH:10][cH:11]1.[Na+:23].[OH-:22]>>[Cl:1][c:2]1[c:3]([C:4](=[O:5])[NH:6][NH:7][C:17]([c:16]2[cH:15][cH:14][c:13]([CH3:12])[cH:21][cH:20]2)=[O:18])[cH:8][cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NNC(=O)c1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cc1ccc(C(=O)NNC(=O)c2ccccc2Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |